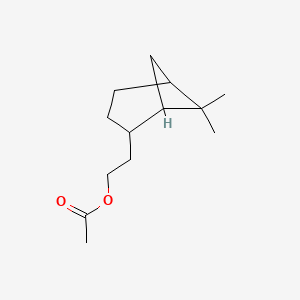

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate

Description

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate, also known as nopyl acetate or myrtanyl acetate, is a monoterpene-derived ester with a bicyclic pinane backbone. Its IUPAC name reflects its structure: an ethyl acetate group attached to the 2-position of a 6,6-dimethylbicyclo[3.1.1]hept-2-ene framework. The compound is widely used in fragrances due to its woody, herbal aroma . Key properties include:

- Molecular formula: C₁₃H₂₀O₂ (as per Takasago’s report) , though some sources cite C₁₂H₂₀O₂, likely due to structural misrepresentation or nomenclature variations .

- CAS Registry Number: 29021-36-1 .

- Molecular weight: 208.29 g/mol (C₁₃H₂₀O₂) or 196.29 g/mol (C₁₂H₂₀O₂) .

Synthetic routes often involve esterification of nopol (a bicyclic monoterpene alcohol) with acetic anhydride or acetyl chloride .

Properties

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h10-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGHWQCIIVCZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1CCC2CC1C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930928 | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14087-09-3 | |

| Record name | Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14087-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014087093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Esters to Obtain the Target Compound

One of the primary approaches involves the hydrogenation of esters derived from bicyclic alcohols. This method is detailed in patents EP0406742A1 and US5175347A, which describe the preparation of cis-dihydronopol derivatives, including the acetate ester form.

Starting Materials : Esters of the general formula II, where the ester group is an acetyl (acetate) group or other acyl groups attached to the bicyclic alcohol.

Catalysts : Solid catalysts such as platinum, platinum oxide, or ruthenium on carbon are used for hydrogenation.

-

- Hydrogenation is carried out at mild temperatures, typically between 15° and 50° Celsius, with an optimal range around 18° to 25° Celsius.

- The reaction is stereoselective, favoring the formation of the cis isomer of the bicyclic compound with high stereochemical purity.

-

- Esters are hydrogenated under a hydrogen atmosphere in the presence of the catalyst.

- The reaction proceeds rapidly and completely even at room temperature.

- After hydrogenation, the product can be isolated without the need for extensive purification.

-

- Overall yields exceed 90%, often reaching between 95% and 100%.

- The cis isomer purity is high, with trans isomer contamination below 0.4%, often less than 0.2%.

Post-Hydrogenation Processing :

- The acetate ester can be cleaved by solvolysis or basic hydrolysis if the alcohol is desired.

- Cleavage can be performed directly on the crude hydrogenation product without prior purification.

| Parameter | Details |

|---|---|

| Catalyst | Platinum, Platinum oxide, Ruthenium/Carbon |

| Temperature Range | 15° – 50° Celsius (optimal 18° – 25°) |

| Reaction Time | Typically a few hours |

| Yield | 90% – 100% |

| Isomer Purity | Cis isomer > 99.6% |

| Post-Processing | Optional ester cleavage by hydrolysis |

Esterification of the Corresponding Alcohol

The acetate ester can also be prepared by acylation of the corresponding bicyclic alcohol:

Starting Material : 2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethanol.

Reagents : Acetyl chloride or acetic anhydride is commonly used as the acylating agent.

-

- The alcohol is reacted with the acylating agent under standard esterification conditions.

- Often, a base such as pyridine or an inorganic base is used to neutralize the acid by-products.

- The reaction is performed under controlled temperature to avoid side reactions.

-

- The ester product is purified by standard techniques such as extraction, washing, and distillation or chromatography.

Alternative Synthetic Routes and Related Compounds

Recent synthetic studies have explored related bicyclic compounds with modifications on the ethyl side chain or different functional groups, using hydroboration-oxidation and oxidation reactions to generate intermediates that can be further esterified.

For example, hydroboration of 2-ethylidene-6,6-dimethylbicyclo[3.1.1]heptan derivatives followed by oxidation yields the corresponding alcohols, which can then be converted to acetate esters.

Oxidation of these alcohols to aldehydes and further functionalization can lead to structurally related compounds, expanding the scope of bicyclic derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Fragrance Industry

Overview

Nopyl acetate is extensively used in the fragrance industry due to its pleasant fruity odor reminiscent of apples and pears. It serves as a key ingredient in perfumes, colognes, and various scented products.

Case Studies

- Perfume Formulations : Nopyl acetate has been incorporated into numerous perfume formulations to enhance fruity notes. For example, it is often blended with other esters and aldehydes to create complex scent profiles that appeal to consumers.

- Market Analysis : According to market reports, the demand for fruity fragrances has been on the rise, leading to an increased use of compounds like nopyl acetate in commercial products.

Chemical Synthesis

Overview

In organic chemistry, nopyl acetate is utilized as an intermediate in the synthesis of more complex molecules. Its bicyclic structure allows for unique reactivity patterns that are advantageous in synthetic pathways.

Applications in Synthesis

- Synthetic Routes : Nopyl acetate can be used as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential pharmacological properties.

- Research Findings : Studies have shown that modifications of nopyl acetate can lead to compounds with enhanced biological activity, making it a valuable building block in medicinal chemistry.

Potential Therapeutic Uses

Overview

Emerging research suggests that nopyl acetate may possess therapeutic properties, particularly in the realm of anti-inflammatory and analgesic applications.

Research Insights

- Biological Activity Studies : Preliminary studies indicate that nopyl acetate exhibits anti-inflammatory effects in vitro. Further research is needed to explore its mechanisms of action and efficacy in vivo.

- Pharmacological Investigations : Ongoing investigations are assessing the potential of nopyl acetate derivatives as novel therapeutic agents for treating conditions such as arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the bicyclic pinane core or ester functionality.

Nopol-Based Derivatives

1,4-Bis(2-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine

- Structure: Symmetric piperazine derivative with two nopol-derived ethyl groups.

- Synthesis: Reacting (-)-nopol mesylate with piperazine (75% yield) .

- Properties :

- Applications : Explored for antifungal and anti-tubercular activity due to piperazine’s pharmacological relevance .

Nopol-Based Quinoline Derivatives

Ester Derivatives with Bioactive Moieties

Triazole-Thioacetate Derivatives

- Example : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (5r ).

- Structure : Combines the pinane core with a triazole-thioacetate group.

- Synthesis : 74.6% yield via nucleophilic substitution .

- Activity : Antimicrobial (MIC = 0.88–7.03 µg/L against Staphylococcus aureus) .

Hydroxamic Acid Derivatives

Data Tables

Table 2: Pharmacological and Physical Properties

Research Findings and Significance

Structural Flexibility : The bicyclic pinane core allows diverse functionalization (e.g., triazoles, hydroxamic acids), enabling tailored bioactivity .

Fragrance vs. Pharmacology: While nopyl acetate is primarily a fragrance, analogs like 5r and 18c show potent antimicrobial and anticancer activity, respectively .

Synthetic Challenges: Yields for nopol derivatives vary widely (25–75%), influenced by steric hindrance and reaction conditions .

Biological Activity

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate, also known by its CAS number 14087-09-3, is an organic compound characterized by a bicyclic structure derived from the bicyclo[3.1.1]heptane framework. This compound has garnered interest in various fields, particularly due to its potential biological activities and applications in synthetic chemistry.

- Molecular Formula : C13H22O2

- Molecular Weight : 210.31 g/mol

- Structure : The compound features a bulky bicyclic moiety, influencing its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic applications, particularly in neuroprotection and cancer treatment.

Neuroprotective Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit neuroprotective properties. For instance, hydroxamic acids derived from similar bicyclic frameworks have shown significant inhibition of histone deacetylase 6 (HDAC6), which is linked to neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Recent investigations suggest that compounds with a bicyclic structure can synergize with existing chemotherapeutic agents like cisplatin to enhance anticancer effects and overcome drug resistance . This is attributed to their ability to modulate epigenetic mechanisms and metabolic pathways.

In Vitro Studies

A study focusing on hydroxamic acids containing a bicyclic pinane backbone revealed that certain derivatives exhibited HDAC6 inhibitory activities in the nanomolar range (IC50 values around 12 nM) . These findings underscore the potential of bicyclic compounds in developing treatments for conditions involving epigenetic dysregulation.

Structure-Activity Relationship (SAR)

The structural variations among compounds similar to this compound have been analyzed to understand their biological activities better. The following table summarizes key findings related to structural similarities and their corresponding biological activities:

| Compound Name | Structure | HDAC6 Inhibition (IC50 nM) |

|---|---|---|

| Hydroxamic Acid A | Bicyclic | 12.29 ± 1.72 |

| Hydroxamic Acid B | Monocyclic | 56 ± 5 |

| Hydroxamic Acid C | Bicyclic | 30 ± 3 |

The mechanisms through which this compound exerts its biological effects include:

Q & A

Basic: What are the established synthetic routes for 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate, and what catalysts are typically employed?

The compound is synthesized via esterification of the corresponding bicyclic alcohol (e.g., 6,6-dimethylbicyclo[3.1.1]hept-2-yl ethanol) with acetic anhydride or acetyl chloride. Catalysts such as pyridine or sulfuric acid are used under reflux conditions to ensure complete conversion. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in industrial-scale syntheses?

Optimization involves precise control of temperature, pressure, and reactant stoichiometry. Automated reactors with real-time monitoring can enhance reproducibility. For example, maintaining a reaction temperature of 110–120°C and using excess acetic anhydride (1.5–2.0 equivalents) improves esterification efficiency. Continuous flow processes reduce side reactions and improve yield scalability .

Basic: What spectroscopic methods are most effective for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : Peaks at δ 0.81 (s, 3H) and 1.27 (s, 3H) confirm methyl groups, while δ 4.22–4.11 (m, 2H) corresponds to the ethyl acetate moiety .

- IR Spectroscopy : A strong absorption band near 1,735 cm⁻¹ confirms the ester carbonyl group .

- Mass Spectrometry : A molecular ion peak at m/z 196.29 (calculated for C₁₂H₂₀O₂) validates the molecular formula .

Advanced: How should discrepancies in reported physical properties (e.g., boiling point) be resolved?

Discrepancies in data (e.g., predicted boiling points ranging from 262.6°C to lower values) require cross-validation using standardized gas chromatography-mass spectrometry (GC-MS) protocols. Computational predictions (e.g., via COSMO-RS or EPI Suite) can supplement experimental data, but empirical validation under controlled conditions is critical .

Basic: What are the common chemical transformations involving the ester group of this compound?

The ester group undergoes hydrolysis (acidic or basic) to yield carboxylic acids or alcohols, respectively. Nucleophilic acyl substitution reactions with amines or thiols can produce amides or thioesters. Reduction with LiAlH₄ converts the ester to a primary alcohol .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) can model transition states and activation energies for reactions like hydrolysis or cycloadditions. Molecular dynamics simulations (e.g., GROMACS) assess solvent effects and stability under varying conditions .

Basic: What chromatographic methods are suitable for purity analysis?

- GC-MS : Use a non-polar column (e.g., HP-5MS) with a temperature gradient (50°C to 300°C at 10°C/min) for separation and quantification .

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm effectively resolve impurities .

Advanced: How can stereochemical outcomes of derivatives be analyzed?

Chiral chromatography (e.g., Chiralcel OD-H column) or NMR-based Mosher ester analysis determines enantiomeric excess. X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .

Basic: What are the stability considerations for long-term storage?

Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring can predict degradation pathways .

Advanced: How do substituents on the bicyclic framework influence bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., hydroxyl, halogens) and testing their biological activity. Computational docking (e.g., AutoDock Vina) identifies potential binding interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.